1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride
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Overview
Description
1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClF3N2O2S. It is known for its unique structure, which includes a piperazine ring substituted with a trifluoromethanesulfonyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Scientific Research Applications
1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride typically involves the reaction of 4-trifluoromethanesulfonylphenylamine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is then purified through crystallization or other separation techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups, such as thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazines .
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. This interaction can affect various biological pathways, making the compound useful in studying and manipulating these processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Trifluoromethylphenyl)piperazine: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)piperazine: The presence of a chlorine atom instead of the trifluoromethanesulfonyl group leads to variations in reactivity and applications.
1-(4-Methoxyphenyl)piperazine: The methoxy group imparts different electronic and steric effects compared to the trifluoromethanesulfonyl group
Uniqueness
1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
1-[4-(trifluoromethylsulfonyl)phenyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUGDVLDPLICDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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